molecular formula C10H7FO2 B13459959 Methyl 2-ethynyl-5-fluorobenzoate

Methyl 2-ethynyl-5-fluorobenzoate

Cat. No.: B13459959
M. Wt: 178.16 g/mol
InChI Key: RTQBZQSXMKMYQX-UHFFFAOYSA-N
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Description

Methyl 2-ethynyl-5-fluorobenzoate is an organic compound with the molecular formula C10H7FO2 It is a derivative of benzoic acid, featuring an ethynyl group at the second position and a fluorine atom at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-ethynyl-5-fluorobenzoate typically involves the following steps:

Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-ethynyl-5-fluorobenzoate can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Nucleophilic Addition: The ethynyl group can undergo nucleophilic addition reactions.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.

    Nucleophilic Addition: Reagents like organolithium or Grignard reagents can be employed under anhydrous conditions.

Major Products:

    Electrophilic Aromatic Substitution: Substituted benzoates with various functional groups.

    Nucleophilic Addition: Addition products with extended carbon chains or functional groups.

Scientific Research Applications

Methyl 2-ethynyl-5-fluorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-ethynyl-5-fluorobenzoate involves its interaction with various molecular targets:

Comparison with Similar Compounds

    Methyl 2-fluorobenzoate: Lacks the ethynyl group, making it less reactive in nucleophilic addition reactions.

    Methyl 2-ethynylbenzoate: Lacks the fluorine atom, reducing its potential for hydrogen bonding and other interactions.

Uniqueness: Methyl 2-ethynyl-5-fluorobenzoate is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles, making it a versatile compound in various applications .

Properties

Molecular Formula

C10H7FO2

Molecular Weight

178.16 g/mol

IUPAC Name

methyl 2-ethynyl-5-fluorobenzoate

InChI

InChI=1S/C10H7FO2/c1-3-7-4-5-8(11)6-9(7)10(12)13-2/h1,4-6H,2H3

InChI Key

RTQBZQSXMKMYQX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C#C

Origin of Product

United States

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